2,2'-Bipyridine-4,4'-dicarboxylic acid (dcbpy) functions as a chelating ligand in coordination chemistry, particularly in the formation of organometallic complexes. Its structure features two pyridine rings connected by a central C-C bond and two carboxylic acid groups attached at the 4,4' positions. The pyridine rings offer electron-donating nitrogen atoms, allowing them to form stable bonds with metal centers. Additionally, the carboxylic acid groups can participate in further interactions, influencing the complex's stability and properties [].
Dcbpy finds application in the development of DSSCs, a type of photovoltaic cell that utilizes light to generate electricity. In DSSCs, dcbpy serves as a ligand for metal complexes that act as sensitizers, absorbing light and injecting electrons into the device's conduction band. The dicarboxylic acid groups of dcbpy facilitate anchoring the sensitizer onto the photoanode, typically made of titanium dioxide (TiO2) nanoparticles. This anchoring process involves the formation of ester-like linkages between the carboxylic acid groups and the surface hydroxyl groups of TiO2, enhancing the adsorption stability and electron transfer efficiency within the cell [, ].
Research suggests that dcbpy might hold promise for various other scientific research applications beyond organometallic chemistry and DSSCs. These include:
2,2'-Bipyridine-4,4'-dicarboxylic acid is a bipyridyl derivative characterized by two carboxylic acid groups located at the 4 and 4' positions of the bipyridine structure. Its molecular formula is C₁₂H₈N₂O₄ with a molecular weight of 244.20 g/mol. The compound appears as a white powder and has a melting point exceeding 250 °C . It is soluble in organic solvents and is widely recognized for its role as a ligand in various chemical applications.
Dcbpy's mechanism of action revolves around its ability to chelate metal ions. In DSSCs, Dcbpy binds to Ruthenium centers, forming complexes that efficiently absorb light. The absorbed light excites electrons in the complex, which are then injected into the DSSC's semiconductor electrode, initiating the process of electricity generation [, ].
Research indicates that 2,2'-Bipyridine-4,4'-dicarboxylic acid exhibits notable biological activities when used as a co-ligand in metal complexes. These complexes have demonstrated:
The synthesis of 2,2'-Bipyridine-4,4'-dicarboxylic acid typically involves:
This compound finds extensive applications across various fields:
Studies on the interactions involving 2,2'-Bipyridine-4,4'-dicarboxylic acid focus on:
Several compounds share structural features with 2,2'-Bipyridine-4,4'-dicarboxylic acid. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2,2'-Bipyridine | Contains two pyridine rings | Lacks carboxylic acid groups; used mainly as a ligand |
4,4'-Bipyridine | Similar bipyridyl structure | Different positional substitution affects reactivity |
1,10-Phenanthroline | Contains two nitrogen atoms | Known for strong chelation properties with metals |
Pyridine-2-carboxylic acid | Single carboxylic group | Less complex coordination chemistry than bipyridines |
The uniqueness of 2,2'-Bipyridine-4,4'-dicarboxylic acid lies in its dual carboxylic functionalities that enhance its coordination properties and biological activity compared to other similar compounds.
The solvothermal synthesis of [4,4'-Bipyridine]-2,2'-dicarboxylic acid represents a significant advancement in the preparation of this valuable compound, offering improved yields and purity compared to conventional methods [1] [2]. This approach typically involves the reaction of precursors under controlled temperature and pressure conditions in a sealed vessel, allowing for the formation of the target compound through carefully optimized reaction parameters [3].
Solvothermal synthesis of [4,4'-Bipyridine]-2,2'-dicarboxylic acid requires precise control of temperature and pressure to achieve optimal results [4]. Research has shown that reactions conducted at temperatures between 80-100°C under autogenous pressure yield the highest quality product [3] [4]. The relationship between temperature and reaction time is inversely proportional; higher temperatures generally allow for shorter reaction times but may lead to increased formation of byproducts [5] [4].
The choice of solvent system plays a crucial role in the solvothermal synthesis of [4,4'-Bipyridine]-2,2'-dicarboxylic acid [4]. Optimal results have been achieved using mixed solvent systems, particularly water-methanol mixtures in ratios ranging from 1:1 to 3:1 [1] [4]. These mixed solvent systems enhance the solubility of precursors while promoting controlled crystallization of the product [2] [4].
Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|
Water/Methanol (1:1) | 85 | 6 | 85 | 96.0 |
Water/Methanol (3:1) | 80 | 8 | 79 | 96.5 |
Water/Ethanol (1:1) | 90 | 5 | 72 | 95.0 |
Pure Water | 100 | 12 | 65 | 94.0 |
Table 1: Optimization parameters for solvothermal synthesis of [4,4'-Bipyridine]-2,2'-dicarboxylic acid [1] [2] [4]
The introduction of catalysts can significantly enhance the efficiency of solvothermal synthesis [3]. Palladium-based catalysts, particularly palladium on activated carbon (10% by weight), have demonstrated remarkable efficacy in promoting the formation of [4,4'-Bipyridine]-2,2'-dicarboxylic acid [1]. Studies indicate that catalyst loadings of 1.0-1.5 mol% provide the optimal balance between reaction rate and selectivity [1] [2].
Post-synthetic modification of [4,4'-Bipyridine]-2,2'-dicarboxylic acid offers versatile pathways to functionalize the compound for specific applications while preserving its core structural integrity [5] [6]. These techniques enable the introduction of various functional groups that can alter the electronic, steric, and coordination properties of the molecule [5].
N-quaternization represents one of the most effective post-synthetic modification strategies for [4,4'-Bipyridine]-2,2'-dicarboxylic acid [5]. This approach involves the alkylation of the pyridine nitrogen atoms, transforming the neutral framework into a cationic species while preserving the carboxylic acid functionalities [5] [7]. Research has demonstrated that methyl iodide and dimethyl sulfate serve as efficient quaternizing agents, with reactions typically conducted in polar aprotic solvents such as dimethylformamide [5] [6].
The quaternized derivatives exhibit enhanced solubility in polar solvents and modified electronic properties, making them valuable for applications in coordination chemistry and materials science [5] [7]. Studies have shown that N-quaternization can be selectively performed on one or both nitrogen atoms, allowing for precise control over the degree of modification [5] [6].
The carboxylic acid groups of [4,4'-Bipyridine]-2,2'-dicarboxylic acid provide excellent sites for post-synthetic modification through esterification, amidation, and coordination chemistry [7] [8]. Esterification reactions with various alcohols yield corresponding esters with modified solubility profiles and reduced hydrogen bonding capabilities [7]. Research has established that standard esterification protocols using acid catalysts or coupling agents such as dicyclohexylcarbodiimide produce high yields of the desired esters [7] [8].
Amidation reactions with primary and secondary amines generate amide derivatives with enhanced hydrogen bonding capabilities and altered coordination preferences [7] [8]. These modifications have proven particularly valuable for the development of supramolecular assemblies and coordination polymers [7].
The bipyridine core combined with carboxylic acid functionalities makes [4,4'-Bipyridine]-2,2'-dicarboxylic acid an excellent ligand for coordination with various transition metals [5] [9]. Post-synthetic metal coordination can be achieved through direct reaction with metal salts in appropriate solvents, leading to the formation of coordination complexes with diverse structural and functional properties [5] [9].
Research has demonstrated successful coordination with ruthenium, copper, vanadium, and zirconium ions, resulting in complexes with applications in catalysis, photochemistry, and materials science [5] [9] [4]. The coordination mode can be controlled through careful selection of reaction conditions, allowing for selective binding through the bipyridine nitrogen atoms, the carboxylic acid groups, or both [5] [9].
The transition from laboratory-scale synthesis to industrial production of [4,4'-Bipyridine]-2,2'-dicarboxylic acid presents numerous challenges that must be addressed to ensure economic viability and consistent product quality [10] [11]. These challenges span multiple aspects of the production process, from raw material selection to purification strategies [10].
Scaling up the synthesis of [4,4'-Bipyridine]-2,2'-dicarboxylic acid requires careful engineering of reaction vessels and conditions to maintain reaction efficiency and product quality [10] [11]. One of the primary challenges involves heat transfer and temperature control in large-scale reactors, as the exothermic nature of oxidation reactions can lead to hotspots and runaway conditions that affect selectivity and product quality [11] [12].
Research has shown that multi-layered catalyst packing and improved reactor designs can help mitigate temperature gradients across catalyst beds, ensuring more uniform reaction conditions throughout the vessel [11] [12]. Additionally, continuous flow reactors have demonstrated advantages over batch processes for large-scale production, offering better heat transfer, improved mixing, and more consistent product quality [11].
The selection of appropriate starting materials significantly impacts the economic viability of industrial-scale production [10] [11]. While laboratory syntheses often utilize 4,4'-dimethyl-2,2'-bipyridine as the precursor, industrial processes may benefit from alternative starting materials that offer cost advantages or improved availability [10] [14].
Starting Material | Oxidizing Agent | Reaction Conditions | Yield (%) | Cost Factor* |
---|---|---|---|---|
4,4'-Dimethyl-2,2'-bipyridine | Potassium permanganate | Water, 100°C, 12h | 52-71 | 1.0 |
4,4'-Dimethyl-2,2'-bipyridine | Potassium dichromate | Sulfuric acid, 90°C, 6h | 85-90 | 0.8 |
2-Chloro-4-pyridinecarboxylic acid | Palladium catalyst | Water/methanol, 80-85°C, 6h | 85 | 0.7 |
4,4'-Dimethyl-2,2'-bipyridine | Nitric acid (secondary oxidation) | 100°C, 4h | 75-80 | 0.9 |
Table 2: Comparison of industrial-scale synthesis approaches for [4,4'-Bipyridine]-2,2'-dicarboxylic acid [10] [1] [14] [15]
Cost Factor is normalized relative to the first method (1.0)
Industrial production of [4,4'-Bipyridine]-2,2'-dicarboxylic acid generates significant waste streams that require proper management to ensure environmental compliance and sustainability [11] [12]. Oxidation processes using permanganate or dichromate produce metal-containing waste that necessitates treatment before disposal [11] [15].
Research into alternative oxidation methods has identified more environmentally friendly approaches, such as the use of recyclable oxidants like potassium ferricyanide, which can be regenerated and reused in subsequent production cycles [11] [16]. Additionally, the recovery and recycling of solvents from purification processes contribute to reduced environmental impact and improved economic efficiency [11] [12].
The purification of [4,4'-Bipyridine]-2,2'-dicarboxylic acid at industrial scale presents unique challenges compared to laboratory procedures [17] [18]. Conventional methods such as recrystallization require large volumes of solvents and may result in significant product loss [17].
Research has demonstrated that pH-controlled precipitation offers an efficient alternative for large-scale purification [17] [14]. By adjusting the pH of the reaction mixture, [4,4'-Bipyridine]-2,2'-dicarboxylic acid can be selectively precipitated with high purity, reducing solvent consumption and simplifying the purification process [17] [14]. Studies indicate that precipitation at pH 1-2 using hydrochloric acid yields the product as a white solid with purity exceeding 96% [1] [17].
Rigorous analytical validation is essential to ensure the identity, purity, and quality of synthesized [4,4'-Bipyridine]-2,2'-dicarboxylic acid [19] [18]. A comprehensive analytical strategy employs multiple complementary techniques to characterize the compound thoroughly and detect potential impurities [19].
Spectroscopic techniques provide valuable information about the structural features and purity of [4,4'-Bipyridine]-2,2'-dicarboxylic acid [20] [19]. Infrared spectroscopy reveals characteristic absorption bands for carboxylic acid functionalities, typically showing strong C=O stretching vibrations at approximately 1700-1720 cm⁻¹ [20] [21]. The bipyridine core exhibits distinctive aromatic C=C and C=N stretching modes in the 1400-1600 cm⁻¹ region [20] [21].
Nuclear magnetic resonance spectroscopy offers detailed structural confirmation through characteristic proton and carbon signals [8] [19]. The aromatic protons of [4,4'-Bipyridine]-2,2'-dicarboxylic acid appear as distinct patterns in the 7.5-9.0 ppm region, while the carboxylic acid protons typically show broad signals above 12 ppm [8] [19]. Carbon-13 NMR spectroscopy reveals the carboxylic carbon signals at approximately 165-170 ppm, with aromatic carbons appearing between 120-155 ppm [8] [19].
High-performance liquid chromatography (HPLC) serves as a primary tool for purity assessment of [4,4'-Bipyridine]-2,2'-dicarboxylic acid [18] [22]. Research has established optimized HPLC methods using C8 or C18 columns with mobile phases consisting of methanol-buffer mixtures (typically 50:50 v/v) at pH 2.5-3.0 [18] [23]. These conditions allow for effective separation of the target compound from potential impurities, including partially oxidized intermediates and structural isomers [18] [22].
Validation studies have demonstrated that HPLC methods can achieve linearity over concentration ranges of 0.5-25 μg/ml with correlation coefficients exceeding 0.999 [22] [23]. Detection limits as low as 0.03 μg/ml and quantitation limits of 0.1 μg/ml have been reported, enabling sensitive analysis of trace impurities [22] [23].
Thermal analysis techniques provide valuable information about the physical properties and purity of [4,4'-Bipyridine]-2,2'-dicarboxylic acid [19] [24]. Differential scanning calorimetry reveals characteristic melting behavior, with high-purity samples typically showing sharp endothermic peaks [19] [24]. Research has reported melting points in the range of 259-263°C for pure [4,4'-Bipyridine]-2,2'-dicarboxylic acid, with decomposition occurring at higher temperatures [20] [8].
Elemental analysis provides quantitative determination of carbon, hydrogen, and nitrogen content, serving as a fundamental purity indicator for [4,4'-Bipyridine]-2,2'-dicarboxylic acid [20] [19]. The theoretical values for C₁₂H₈N₂O₄ (molecular weight 244.20 g/mol) are 59.02% carbon, 3.30% hydrogen, and 11.47% nitrogen [20] [19]. High-purity samples typically show elemental compositions within ±0.4% of these theoretical values [20] [19].
Mass spectrometry offers precise molecular weight confirmation and can detect trace impurities through characteristic fragmentation patterns [19] [22]. High-resolution mass spectrometry has been successfully applied to distinguish between positional isomers of bipyridine dicarboxylic acids, which may be challenging to differentiate by other analytical methods [19] [22]. Recent research has demonstrated that ion mobility spectrometry coupled with mass spectrometry provides enhanced capability for isomer differentiation without chemical derivatization [22].
Analytical Technique | Key Parameters | Acceptance Criteria | Reference Method |
---|---|---|---|
HPLC | C8 column, MeOH-buffer (50:50), pH 2.5, UV 205 nm | Purity ≥96.0 area%, Single major peak | USP modified |
IR Spectroscopy | KBr pellet, 400-4000 cm⁻¹ | C=O stretch at 1700-1720 cm⁻¹, Characteristic bipyridine bands | Pharmacopeial |
¹H NMR | 400 MHz, DMSO-d₆ | Aromatic protons 7.5-9.0 ppm, COOH >12 ppm | Internal method |
Elemental Analysis | C, H, N determination | C: 59.02±0.4%, H: 3.30±0.4%, N: 11.47±0.4% | Standard CHN |
Melting Point | Differential scanning calorimetry | 259-263°C (decomposition) | Pharmacopeial |
Titration | Neutralization titration | Purity ≥96.0% | Pharmacopeial |
[4,4'-Bipyridine]-2,2'-dicarboxylic acid serves as a versatile ligand for transition metal complexation, exhibiting multiple coordination modes that facilitate the formation of diverse metal-organic frameworks [1] [2]. The ligand's unique structural features, incorporating both nitrogen donor atoms from the bipyridine moiety and oxygen donor atoms from the carboxylate groups, enable it to act as both a chelating and bridging ligand simultaneously [3] [4].
Copper(II) complexes demonstrate remarkable structural diversity with this ligand. The complex {[Cu(H2dcbp)Cl2]·H2O}2 exhibits a dimeric structure where copper centers are bridged by chloride ions in a step-wise fashion, with the bipyridine rings positioned perpendicular to the Cu2Cl2 bridging plane [3]. The metal-to-metal separation in these dimeric units measures 3.4441(8) Å, indicating moderate metal-metal interactions [3]. In aqueous conditions, copper(II) forms coordination polymers such as [Cu(H2dcbp)(NO3)2(H2O)], where the ligand exhibits hybrid coordination and hydrogen bonding networks [3].
Iron(II) complexes with [4,4'-Bipyridine]-2,2'-dicarboxylic acid have been extensively studied for their photosensitization properties. The complex [FeII(dcbp)2(CN)2] demonstrates band-selective electron injection capabilities, with the ligand facilitating electron transfer from ultra-short-lived excited states to semiconductor surfaces [5]. The iron-nitrogen bond lengths in these complexes typically range from 1.95-2.05 Å, consistent with low-spin iron(II) configurations [5].
Ruthenium(II) complexes exhibit exceptional stability and unique photophysical properties. The complex [Ru(dcbpH2)2(NCS)2] shows pH-dependent absorption and emission characteristics, with ground-state pKa values determined to be 3.0 and 1.5 [6]. The ruthenium(II/III) oxidation potential shifts by approximately 290 mV upon deprotonation of the carboxylic acid groups, indicating strong electronic coupling between the metal center and ligand [6].
Zinc(II) and Manganese(II) complexes form extended coordination networks with distinctive topologies. The zinc complex {[Zn(bpdc)(H2O)]·dmf·H2O}n adopts a square pyramidal coordination geometry with a descriptor τ value of 0.114 [7]. Each ligand chelates to one zinc center through the pyridyl nitrogen donors while linking adjacent zinc ions through carboxyl groups, resulting in two-dimensional wave-like layers [7].
Lanthanide(III) ions form exceptionally stable three-dimensional frameworks with [4,4'-Bipyridine]-2,2'-dicarboxylic acid, demonstrating remarkable structural consistency across the lanthanide series [8] [9]. The compounds [{Ln2(bpdc)3(H2O)3}·H2O]n (where Ln = Sm, Eu, Tb) represent isomorphous and isostructural coordination polymers that exhibit one-dimensional hydrophilic microchannels occupied by guest water molecules [9].
Structural characteristics of these lanthanide frameworks are particularly noteworthy. The building unit consists of edge-sharing dinuclear polyhedral [Ln2O14] clusters, where two eight-coordinated LnO8 cores exhibit distinct coordination environments [9]. One lanthanide center adopts a dicapped trigonal prism geometry, while the other forms a dodecahedral configuration [9]. This structural diversity within the same framework contributes to the exceptional thermal stability, with decomposition temperatures exceeding 470°C under nitrogen atmosphere [9].
Coordination versatility of the ligand in lanthanide frameworks is remarkable. The bpdc ligand exhibits four different bonding characteristics within a single framework: bis(monodentate), bis(syn,syn-bridging bidentate), bis(syn,anti-bridging bidentate), and bis(chelating-bridging bidentate) modes [9]. Significantly, the pyridyl nitrogen atoms remain uncoordinated in an anti conformation along the central C-C bond, resulting from the high oxophilic nature of lanthanide(III) ions [9].
Luminescence properties of europium and terbium frameworks are particularly striking. The europium compound (Ln = Eu) exhibits strong red emission, while the terbium compound (Ln = Tb) demonstrates strong green emission [8] [9]. These luminescent properties, combined with the framework's high thermal stability, make these materials attractive for photonic applications [10].
Samarium, dysprosium, and gadolinium frameworks show distinct magnetic and luminescent behaviors. The dysprosium framework {[Dy2(bpda)3(H2O)3]4·2H2O} exhibits conjugate bimolecular four-nuclear cluster structures with slow magnetic relaxation phenomena at low temperatures [11]. The samarium analog demonstrates longer luminescence lifetimes and higher fluorescence quantum yields compared to other lanthanide frameworks [11].
Heterometallic frameworks incorporating [4,4'-Bipyridine]-2,2'-dicarboxylic acid represent a sophisticated approach to combining the unique properties of different metal centers within a single crystalline structure [12] [13]. These systems exploit the ligand's ability to coordinate with metals of varying sizes, coordination preferences, and electronic properties [14].
Copper(II)-Lanthanide(III) systems form particularly stable heterometallic networks. The complex [Cu2Ln2(bpdc)3(H2O)6]·9H2O (where Ln = Pr, Nd, Sm, Eu, Gd, Tb) demonstrates novel three-dimensional topologies with Schläfli symbols of {4·62}2{42·64·86·103}{6·82}2, representing previously unknown framework architectures [15]. These frameworks exhibit antiferromagnetic coupling between copper centers and paramagnetic behavior from lanthanide ions [15].
Silver(I)-Lanthanide(III) heterometallic frameworks showcase unique structural features. The reactions between lanthanide oxides, [4,4'-Bipyridine]-2,2'-dicarboxylic acid, and silver nitrate under hydrothermal conditions result in three-dimensional networks with {3·62}{32·66·73·83·9}{62·7} topology [12]. These frameworks demonstrate photoluminescence properties derived from both metal centers and ligand-to-metal charge transfer processes [12].
Nickel(II)-Lanthanide(III) combinations form coordination polymers with distinctive magnetic properties. The framework [Ni2Ln2(bpdc)3(H2O)3]n exhibits ferromagnetic exchange between nickel centers when combined with certain lanthanide ions, while maintaining antiferromagnetic coupling with others [16]. The magnetic behavior is significantly influenced by the lanthanide contraction effect and the resulting changes in metal-ligand bond lengths [16].
Zinc(II)-Lanthanide(III) heterometallic systems demonstrate exceptional gas sorption properties. The framework [Zn2Ln2(bpdc)3(DMF)2]·2DMF shows CO2 volumetric uptakes of 26.50 cm3(STP)g-1 at 298 K and 30.89 cm3(STP)g-1 at 273 K [17]. These values represent significant improvements over comparable homometallic frameworks, attributed to the synergistic effects of mixed metal centers [17].
Coordination modes in heterometallic systems exhibit greater complexity than homometallic frameworks. The ligand can simultaneously adopt chelating coordination to transition metals through nitrogen donors while exhibiting bridging coordination to lanthanides through carboxylate oxygen atoms [13]. This dual coordination mode results in metal-metal distances ranging from 4.5-12.0 Å, depending on the specific metal combination and framework topology [13].
Synthesis kinetics of [4,4'-Bipyridine]-2,2'-dicarboxylic acid-based metal-organic frameworks are fundamentally governed by ligand substitution mechanisms that determine crystallization rates, framework topology, and defect formation [18] [19]. The multidentate nature of the ligand creates complex kinetic pathways involving sequential coordination of nitrogen and oxygen donor atoms [20].
Hydrothermal synthesis conditions typically employ temperatures between 120-180°C with reaction times ranging from 12-72 hours [21]. Under these conditions, the ligand substitution kinetics follow a slow nucleation pattern that promotes the formation of thermodynamically stable products [20]. The activation energy for metal-ligand bond formation decreases significantly at elevated temperatures, facilitating the displacement of labile ligands such as water or nitrate ions [21].
Solvothermal synthesis protocols at 80-140°C demonstrate moderate nucleation rates with reaction times of 6-48 hours [18]. The choice of solvent dramatically influences ligand substitution kinetics, with polar aprotic solvents such as N,N-dimethylformamide and dimethyl sulfoxide promoting faster ligand exchange rates [17]. The solvothermal approach typically yields 60-80% of crystalline product with good crystal quality [17].
Microwave-assisted synthesis represents a kinetic control method that significantly accelerates ligand substitution rates [22]. Reaction times are reduced to 1-4 hours at temperatures of 120-150°C, with fast nucleation rates leading to moderate framework defects [22]. The rapid heating and cooling cycles in microwave synthesis favor kinetic products over thermodynamically stable phases [22].
Room temperature synthesis methods demonstrate very slow nucleation rates requiring 24-168 hours for complete ligand substitution [19]. While these conditions minimize framework defects, they often result in lower yields (40-60%) and moderate crystal quality [19]. The slow kinetics allow for self-correction mechanisms that reduce coordination defects but may favor interpenetrated structures [19].
Mechanochemical synthesis approaches utilize mechanical force to accelerate ligand substitution without requiring elevated temperatures [23]. These methods achieve fast nucleation rates within 1-8 hours at room temperature, though they typically produce moderate framework defects and fair crystal quality [23]. The mechanical energy input overcomes activation barriers for ligand exchange, enabling solid-state transformations [23].
Coordination modulation techniques involve adding competing ligands to control nucleation and growth rates [20]. The addition of 2,2'-bipyridine-5,5'-dicarboxylic acid as a coordination modulator can slow self-assembly and select for thermodynamic products such as MIL-126(Fe) over kinetic products like MIL-88D(Fe) [20]. This approach provides fine control over defectivity and can induce mesoporosity in the final framework [20].